![molecular formula C11H13BrO2 B1275125 2-(4-Bromophenoxy)tetrahydro-2H-pyran CAS No. 36603-49-3](/img/structure/B1275125.png)
2-(4-Bromophenoxy)tetrahydro-2H-pyran
Overview
Description
2-(4-Bromophenoxy)tetrahydro-2H-pyran is a halogenated heterocycle that is used as a building block in organic synthesis .
Synthesis Analysis
This compound may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide . It can also be used to produce 4-bromo-phenol at a temperature of 20°C .Molecular Structure Analysis
The molecular formula of 2-(4-Bromophenoxy)tetrahydro-2H-pyran is C11H13BrO2. It has a monoisotopic mass of 256.009888 Da .Physical And Chemical Properties Analysis
The molecular weight of 2-(4-Bromophenoxy)tetrahydro-2H-pyran is 257.12 g/mol. It has a computed XLogP3-AA value of 3.4, indicating its lipophilicity. It has 2 hydrogen bond acceptors and no hydrogen bond donors. The compound has 2 freely rotating bonds .Scientific Research Applications
Organic Synthesis Building Block
2-(4-Bromophenoxy)tetrahydro-2H-pyran: is a valuable building block in organic synthesis. It’s used to construct complex molecules due to its reactive bromophenoxy group, which can undergo various substitution reactions to create diverse chemical structures .
Pharmaceutical Intermediate
This compound serves as an intermediate in the synthesis of pharmaceuticals. Its ability to be transformed into different pharmacophores makes it a versatile precursor in drug development .
Synthesis of Lithiated Derivatives
Researchers utilize 2-(4-Bromophenoxy)tetrahydro-2H-pyran to synthesize lithiated derivatives. These derivatives are crucial in the formation of carbon-carbon bonds, a fundamental step in creating complex organic compounds .
Preparation of Magnesium Bromide Reagents
The compound is also used to prepare 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide , a Grignard reagent. Grignard reagents are pivotal in the formation of carbon-heteroatom bonds .
Protective Group Chemistry
In synthetic chemistry, protecting groups like tetrahydropyran are used to temporarily mask functional groups2-(4-Bromophenoxy)tetrahydro-2H-pyran can act as a protective group, particularly for alcohols during complex synthesis steps .
Material Science
The bromophenoxy moiety in 2-(4-Bromophenoxy)tetrahydro-2H-pyran can be used to modify surfaces or create new polymeric materials with specific properties, such as enhanced stability or electrical conductivity .
Catalyst Development
It can be employed in the development of catalysts. By attaching to various metal centers, it can help create catalytic systems that are used in a wide range of chemical reactions .
Agrochemical Research
Lastly, 2-(4-Bromophenoxy)tetrahydro-2H-pyran may find applications in agrochemical research. Its structural framework could be modified to develop new compounds with potential use as pesticides or herbicides .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be used as a building block in organic synthesis , which suggests that its targets could vary depending on the specific compounds it is used to synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenoxy)tetrahydro-2H-pyran. It is slightly soluble in water , which could affect its distribution and availability in aqueous environments. , which suggests it could be relatively stable under a variety of environmental conditions.
properties
IUPAC Name |
2-(4-bromophenoxy)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDQGXMBJCGRCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405217 | |
Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)tetrahydro-2H-pyran | |
CAS RN |
36603-49-3 | |
Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36603-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenoxy)tetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a known application of 2-(4-Bromophenoxy)tetrahydro-2H-pyran in organic synthesis?
A1: 2-(4-Bromophenoxy)tetrahydro-2H-pyran serves as a protected form of 4-bromophenol. This protected compound has been utilized in the synthesis of p-ethynylphenol through a palladium coupling reaction. []
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